molecular formula C16H13NO3 B5808264 (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone

(4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone

Cat. No. B5808264
M. Wt: 267.28 g/mol
InChI Key: KQPULNJLZBFNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone, also known as 5-MeO-DALT, is a psychoactive substance belonging to the class of tryptamines. It was first synthesized by David E. Nichols in 2004 and is structurally related to 5-MeO-DiPT and DALT. The compound has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of this receptor by this compound is thought to lead to alterations in these processes, resulting in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of physiological and psychological effects. These include changes in perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and tremors.

Advantages and Limitations for Lab Experiments

One advantage of using (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone in scientific research is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the central nervous system. However, one limitation is the potential for adverse effects, such as changes in heart rate and blood pressure, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on the brain and how these may be related to changes in perception and cognition. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of the compound, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a psychoactive compound that has gained popularity in recent years due to its potential use in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and may have potential therapeutic applications. However, further research is needed to better understand its effects on the brain and its potential for adverse effects.

Synthesis Methods

The synthesis of (4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone involves a multi-step process starting with the reaction of 5-MeO-2-nitrobenzaldehyde and 4-aminophenylmethanone in the presence of sodium borohydride. This is followed by a series of reactions involving acetic anhydride, hydrochloric acid, and sodium hydroxide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

(4-aminophenyl)(5-methoxy-1-benzofuran-3-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects. Studies have also suggested that this compound may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

(4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(9-20-15)16(18)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPULNJLZBFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327881
Record name (4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

352553-08-3
Record name (4-aminophenyl)-(5-methoxy-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.